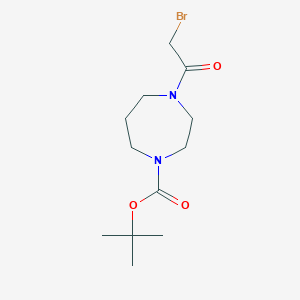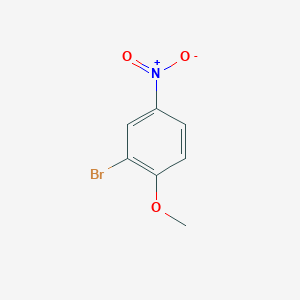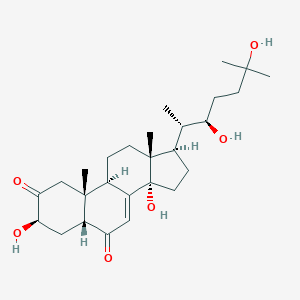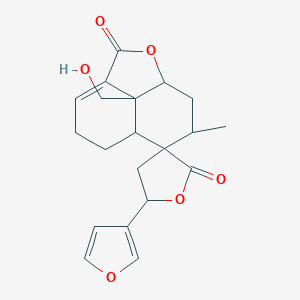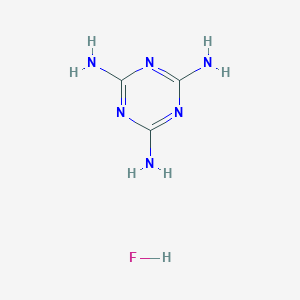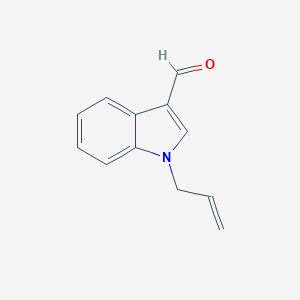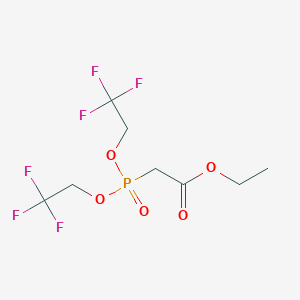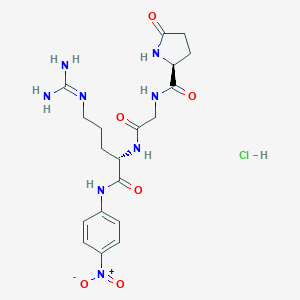
Pglu-Gly-Arg p-nitroanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pglu-Gly-Arg p-nitroanilide hydrochloride is a chemical compound that is commonly used in scientific research to study the biochemical and physiological effects of enzymes. This compound is a substrate for enzymes that cleave peptide bonds, and it is used to measure the activity of these enzymes in various biological systems.
Mecanismo De Acción
Pglu-Gly-Arg p-nitroanilide hydrochloride is a substrate for enzymes that cleave peptide bonds. When this compound is cleaved by an enzyme, it releases p-nitroaniline, which can be detected spectrophotometrically. The rate of release of p-nitroaniline is proportional to the activity of the enzyme, which allows for the measurement of enzyme activity in various biological systems.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Pglu-Gly-Arg p-nitroanilide hydrochloride are related to the activity of enzymes that cleave peptide bonds. These enzymes are involved in various biological processes, including digestion, blood clotting, and immune response. Inhibitors of these enzymes can be useful in the treatment of diseases such as cancer, inflammation, and thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pglu-Gly-Arg p-nitroanilide hydrochloride in lab experiments is that it is a well-established substrate for enzymes that cleave peptide bonds. This allows for the measurement of enzyme activity in various biological systems using a standardized assay. However, one limitation of using Pglu-Gly-Arg p-nitroanilide hydrochloride is that it may not be suitable for all types of enzymes, and other substrates may be required for specific enzymes.
Direcciones Futuras
There are several future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in scientific research. One direction is the development of new inhibitors of enzymes that cleave peptide bonds, which can be useful in the treatment of various diseases. Another direction is the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in the development of new diagnostic assays for enzyme activity. Additionally, the use of Pglu-Gly-Arg p-nitroanilide hydrochloride in combination with other substrates and assays may provide new insights into the activity of enzymes in various biological systems.
Conclusion
In conclusion, Pglu-Gly-Arg p-nitroanilide hydrochloride is a well-established substrate for enzymes that cleave peptide bonds, and it is commonly used in scientific research to study the activity of these enzymes in various biological systems. The synthesis method of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The future directions for the use of Pglu-Gly-Arg p-nitroanilide hydrochloride include the development of new inhibitors of enzymes that cleave peptide bonds and the use of this compound in the development of new diagnostic assays for enzyme activity.
Métodos De Síntesis
The synthesis of Pglu-Gly-Arg p-nitroanilide hydrochloride involves the reaction of p-nitroaniline with a protected tripeptide, which is then deprotected to yield the final product. The protected tripeptide used in the synthesis is typically Boc-Glu(OtBu)-Gly-Arg(Tos), which is reacted with p-nitroaniline in the presence of a coupling agent such as HBTU. The resulting product is then deprotected using TFA to yield Pglu-Gly-Arg p-nitroanilide hydrochloride.
Aplicaciones Científicas De Investigación
Pglu-Gly-Arg p-nitroanilide hydrochloride is commonly used in scientific research to study the activity of enzymes that cleave peptide bonds. This compound is a substrate for enzymes such as trypsin, chymotrypsin, and elastase, and it is used to measure the activity of these enzymes in various biological systems. Pglu-Gly-Arg p-nitroanilide hydrochloride is also used to screen for inhibitors of these enzymes, which can be useful in the development of new drugs.
Propiedades
Número CAS |
115389-02-1 |
|---|---|
Nombre del producto |
Pglu-Gly-Arg p-nitroanilide hydrochloride |
Fórmula molecular |
C19H27ClN8O6 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
(2S)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H26N8O6.ClH/c20-19(21)22-9-1-2-13(18(31)24-11-3-5-12(6-4-11)27(32)33)26-16(29)10-23-17(30)14-7-8-15(28)25-14;/h3-6,13-14H,1-2,7-10H2,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H4,20,21,22);1H/t13-,14-;/m0./s1 |
Clave InChI |
PZDJIXYQYPADDW-IODNYQNNSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES canónico |
C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Pictogramas |
Irritant; Health Hazard |
Secuencia |
XGR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



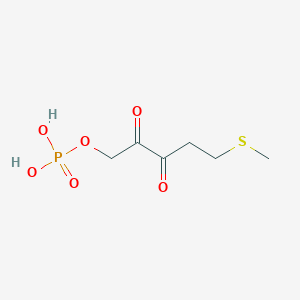
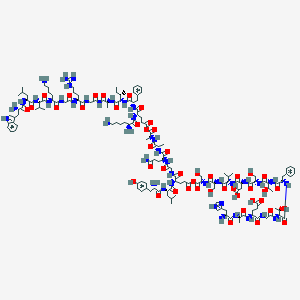
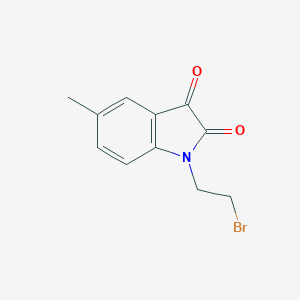
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)
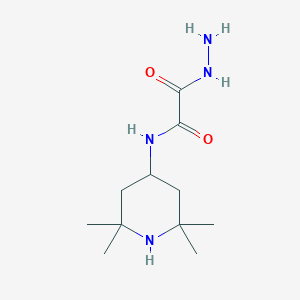
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
